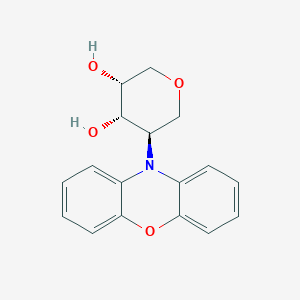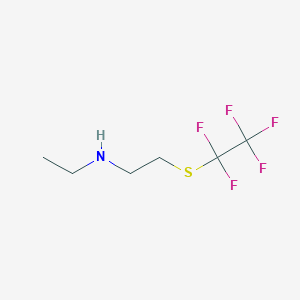
Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine is a chemical compound characterized by the presence of an ethyl group, a pentafluoroethylsulfanyl group, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine typically involves the reaction of ethylamine with a pentafluoroethylsulfanyl-containing precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation. The reaction temperature is usually maintained at low to moderate levels to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography is also common in industrial settings to ensure the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoroethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.
Aplicaciones Científicas De Investigación
Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and proteins can provide insights into biochemical pathways.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure may lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine involves its interaction with molecular targets such as enzymes, receptors, and proteins. The pentafluoroethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The ethyl and amine groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine can be compared with other similar compounds such as:
Mthis compound: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine: The trifluoromethylsulfanyl group is less electron-withdrawing than the pentafluoroethylsulfanyl group, leading to differences in chemical properties and applications.
Ethyl-(2-pentafluoroethylsulfanyl-methyl)-amine: The presence of a methyl group instead of an ethyl group can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C6H10F5NS |
|---|---|
Peso molecular |
223.21 g/mol |
Nombre IUPAC |
N-ethyl-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine |
InChI |
InChI=1S/C6H10F5NS/c1-2-12-3-4-13-6(10,11)5(7,8)9/h12H,2-4H2,1H3 |
Clave InChI |
CMCCULLFDXEFKN-UHFFFAOYSA-N |
SMILES canónico |
CCNCCSC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)
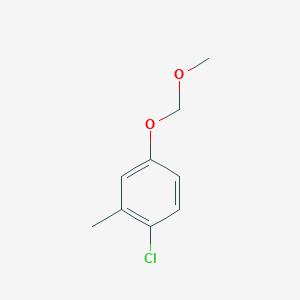
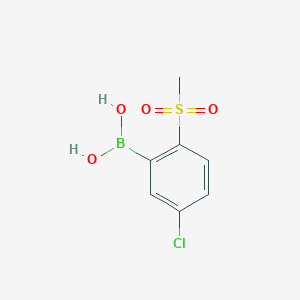
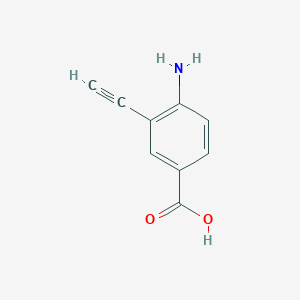
![Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate](/img/structure/B11757995.png)
![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)
![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)
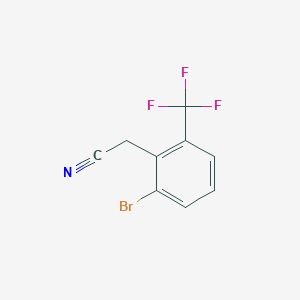
![[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B11758028.png)
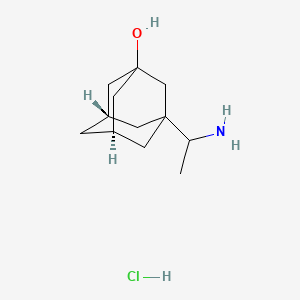
![tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B11758041.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11758043.png)
